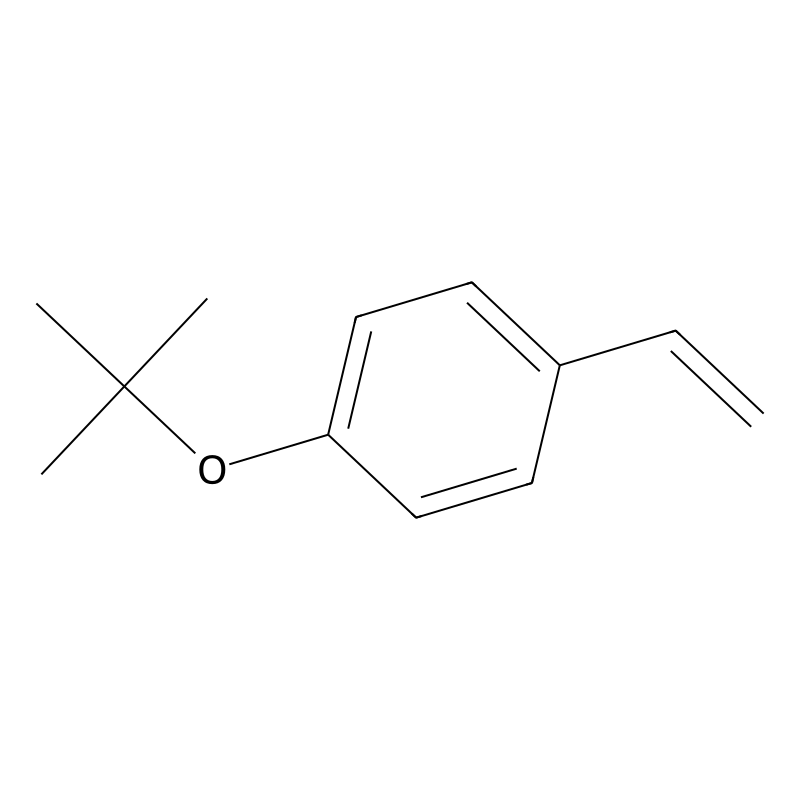

4-tert-Butoxystyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Science

Summary of the Application: 4-tert-Butoxystyrene is used in the synthesis of block copolymers . These block copolymers are macromolecules composed of linear arrangements of chemically different polymeric chains (blocks) . They give rise to a rich variety of well-defined self-assembled structures both in bulk and selective solvents . These self-assembled structures are the basis for applications ranging from thermoplastic elastomers to information storage, drug delivery, and photonic materials .

Methods of Application or Experimental Procedures: The synthesis of block copolymers using 4-tert-Butoxystyrene is typically achieved through anionic polymerization . This technique has emerged as the most reliable and versatile tool for the synthesis of model polymers having controlled architectures, microstructure and molecular weights, narrow molecular weight distributions, and chemical and compositional homogeneity .

Results or Outcomes: The use of 4-tert-Butoxystyrene in the synthesis of block copolymers has led to the creation of materials with a wide range of applications. For example, these materials play a central role in contemporary macromolecular science covering the full spectrum of polymer chemistry, polymer physics, and applications .

Application in Microphase Separation

Summary of the Application: 4-tert-Butoxystyrene is used in the study of microphase-separated structures . The morphological change of poly (4-tert-butylstyrene-block-4-tert-butoxystyrene)s (BO) upon hydrolysis reaction was investigated .

Methods of Application or Experimental Procedures: The study was conducted using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) . Poly (4-tert-butoxystyrene) (O) can be converted into poly (4-hydroxystyrene) (H) through hydrolysis reaction .

Results or Outcomes: The study found that no microphase-separated structure is observed for nonhydrolyzed samples, while all hydrolyzed ones exhibit predominantly lamellar structures with a small portion of cylindrical one . These results indicate that the repulsive force between blocks becomes stronger upon hydrolysis reaction .

Application in Photolysis-Induced Micellization

Summary of the Application: 4-tert-Butoxystyrene is used in the study of photolysis-induced micellization . The PBSt-b-PSt diblock copolymer shows no self-assembly in dichloromethane since the PBSt and PSt blocks are solvophilic to it .

Methods of Application or Experimental Procedures: The study was conducted using a PBSt-b-PSt diblock copolymer .

Results or Outcomes: The study found that the PBSt-b-PSt diblock copolymer shows no self-assembly in dichloromethane since the PBSt and PSt blocks are solvophilic to it .

Application in Hydrolysis Reaction

Summary of the Application: 4-tert-Butoxystyrene is used in the study of hydrolysis reactions . Poly (4-tert-butoxystyrene) (O) can be converted into poly (4-hydroxystyrene) (H) through hydrolysis reaction .

Methods of Application or Experimental Procedures: The study was conducted using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) . Four BOs having number-average molecular weight, Mn, from 38K to 148K were synthesized, and copolymers with various conversion rates of O into H, fH s, were prepared .

Application in Surfactant Preparation

Summary of the Application: 4-tert-Butoxystyrene is used in the preparation of a new surfactant composed of hexane-soluble poly(4-tert-butoxystyrene) (P t BSt) . P t BSt is an important photosensitive polymer in photoresists and has the potential to produce a variety of polystyrene derivatives via its hydrolysis to poly(4-vinylphenol) .

Methods of Application or Experimental Procedures: The study was conducted using a new surfactant composed of hexane-soluble poly(4-tert-butoxystyrene) (P t BSt) .

Results or Outcomes: The study found that P t BSt is an important photosensitive polymer in photoresists and has the potential to produce a variety of polystyrene derivatives via its hydrolysis to poly(4-vinylphenol) .

4-tert-Butoxystyrene is a functionalized derivative of styrene, characterized by the presence of a tert-butoxy group at the para position of the vinyl aromatic ring. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.25 g/mol. The compound appears as a colorless to almost colorless liquid and has notable physical properties, including a boiling point of approximately 256.8 °C and a melting point of -38 °C . The presence of the bulky tert-butyl group imparts unique steric and electronic properties, enabling various

4-tert-Butoxystyrene is versatile in its reactivity. Key reactions include:

- Cationic Polymerization: This compound can undergo cationic polymerization initiated by hydrogen iodide/zinc iodide, yielding well-defined living polymers at temperatures up to +25 °C in solvents like toluene or methylene chloride.

- Anionic Polymerization: It can also participate in anionic polymerization processes, which are essential for synthesizing block copolymers with tailored properties.

- Hydrolysis: Treatment with acids can hydrolyze 4-tert-Butoxystyrene to produce poly(4-vinylphenol), which is useful in applications such as photoresists and adhesives .

The synthesis of 4-tert-Butoxystyrene typically involves several steps:

- Starting Materials: The process begins with 4-bromostyrene and tert-butyl peroxybenzoate as key reactants.

- Reaction Setup: A three-necked round-bottom flask is used, equipped with a dropping funnel, thermometer, and nitrogen inlet.

- Reaction Conditions: Magnesium turnings are added to tetrahydrofuran (THF) to create a Grignard reagent. A solution of 4-bromostyrene is added dropwise while maintaining controlled temperatures.

- Post-Reaction Processing: After completion, the mixture undergoes several washings and fractional distillation to purify the product .

4-tert-Butoxystyrene finds extensive applications in materials science:

- Polymer Synthesis: It serves as a monomer for producing poly(4-tert-butoxystyrene) and other living polymers that exhibit unique surfactant properties .

- Nanostructured Materials: The compound is crucial in creating block copolymers that exhibit self-assembled morphologies suitable for nanotechnology applications.

- Photoresists and Adhesives: Hydrolyzed forms are employed in photoresist formulations and epoxy-curing agents due to their favorable thermal and mechanical properties .

Research indicates that 4-tert-Butoxystyrene can influence the microphase-separated structures within polymer blends. Studies utilizing transmission electron microscopy and small-angle X-ray scattering have shown that hydrolysis leads to distinct lamellar structures in copolymers, which are not observed in non-hydrolyzed samples. This highlights the compound's role in tailoring material properties through controlled chemical modifications.

Several compounds share structural similarities with 4-tert-Butoxystyrene. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxystyrene | Contains a methoxy group instead of tert-butoxy | Exhibits different solubility and reactivity |

| Poly(4-vinylphenol) | Resulting from hydrolysis of 4-tert-Butoxystyrene | Widely used in photoresist applications |

| Poly(tert-butyl acrylate) | Similar bulky alkyl substituent but different backbone | Different polymerization characteristics |

| 4-Styrenesulfonic acid | Contains a sulfonic acid group | Highly polar; used in ion exchange applications |

| Styrene | Parent compound without substituents | Basic building block for various polymers |

The uniqueness of 4-tert-Butoxystyrene lies in its balance between steric hindrance from the tert-butyl group and its ability to participate in diverse polymerization reactions, making it particularly valuable for advanced material synthesis.

4-tert-Butoxystyrene, a functional styrene derivative, emerged as a critical monomer in polymer science during the late 20th century. Its development was driven by the need for acid-labile protecting groups in photoresist materials and controlled polymerization techniques. Early research focused on synthesizing analogs of p-methoxystyrene (p-MOS) with improved solubility and stability. Key milestones include:

- 1980s: Initial synthesis via Grignard reaction using 4-bromostyrene and tert-butyl peroxybenzoate, yielding moderate purity (50%).

- 1990s: Patent filings for controlled polymerization methods to produce poly(4-tert-butoxystyrene) (PtBSt) with tunable tert-butoxy group content (5–40 mol%).

- 2000s: Expansion into surfactant applications due to PtBSt’s solubility in nonpolar solvents like hexane.

Structural Classification Within Styrene Derivatives

4-tert-Butoxystyrene belongs to the para-alkoxystyrene family, characterized by an electron-donating alkoxy substituent at the para position of the styrene backbone. Its structure (C₁₂H₁₆O) differs from p-MOS in the bulky tert-butyl group, which enhances steric protection and thermal stability.

| Property | 4-tert-Butoxystyrene | p-Methoxystyrene |

|---|---|---|

| Alkoxy Group | tert-Butyl (C₄H₉) | Methoxy (OCH₃) |

| Solubility | Nonpolar solvents | Polar solvents |

| Thermal Stability | High (97°C flash point) | Moderate |

| Polymerization | Cationic, radical | Radical, anionic |

Key structural features include:

Monomer Synthesis Routes

Alkoxylation Strategies for Para-Substitution

The synthesis of 4-tert-butoxystyrene relies predominantly on alkoxylation strategies that introduce the tert-butoxy group at the para position of the styrene derivative. The most established and widely documented synthetic route involves a Grignard reagent-mediated approach, which demonstrates both reproducibility and scalability for industrial applications [2].

The primary alkoxylation strategy begins with the formation of a Grignard reagent from 4-bromostyrene and magnesium turnings in anhydrous tetrahydrofuran. This initial step is conducted at temperatures between 25-35°C during the formation phase, followed by activation at 60°C for 30 minutes. The subsequent nucleophilic substitution involves the addition of tert-butyl peroxybenzoate, which facilitates the introduction of the tert-butoxy group via nucleophilic displacement .

The reaction mechanism proceeds through a well-characterized pathway where the Grignard reagent attacks the peroxybenzoate, resulting in the formation of the desired para-substituted product. The reaction conditions have been optimized to achieve yields of approximately 50% with high purity (>99% by HPLC analysis post-distillation) . The use of tetrahydrofuran as the solvent system is crucial for maintaining the reactivity of the organomagnesium species while preventing competitive side reactions.

Para-substitution selectivity in these alkoxylation reactions is governed by electronic and steric factors. The electron-donating nature of the alkoxy group stabilizes the aromatic system through resonance donation, while the bulky tert-butyl moiety provides steric protection against undesired substitution patterns [2]. Industrial adaptations of this methodology employ continuous-flow reactors to enhance heat dissipation and reduce decomposition risks associated with the highly reactive Grignard intermediates .

Alternative alkoxylation approaches have been explored for specialized applications. These include the use of protected hydroxyl precursors followed by selective deprotection, although these routes are generally less efficient than the direct Grignard approach [3]. The choice of alkoxylation strategy depends on the specific requirements for purity, yield, and scalability of the target application.

Purification and Stabilization Techniques

The purification of 4-tert-butoxystyrene presents unique challenges due to its propensity for spontaneous polymerization and sensitivity to thermal and photochemical degradation. Commercial preparations typically contain 200 parts per million of 4-tert-butylcatechol as an inhibitor to prevent polymerization during storage and handling [4] [5].

The primary purification method involves fractional distillation under reduced pressure in the presence of polymerization inhibitors. The compound exhibits a boiling point of 72-73°C at 0.1 mmHg, which allows for effective separation from higher-boiling impurities while minimizing thermal exposure [2] [4]. During distillation, the addition of 2,6-di-tert-butyl-4-methylphenol (ionol) as an inhibitor is essential to prevent polymerization of the styrenic monomer .

Stabilization techniques for 4-tert-butoxystyrene encompass both chemical and physical approaches. Chemical stabilization relies on the incorporation of radical scavengers and antioxidants. The most commonly employed stabilizer is 4-tert-butylcatechol, which functions as a radical trap by reacting with initiating radicals that could trigger polymerization [5] [6]. This phenolic compound is particularly effective due to its ability to form stable radicals that cannot initiate chain propagation.

Storage conditions are critical for maintaining monomer stability. The compound must be stored under refrigerated conditions (2-8°C) and under an inert atmosphere to prevent oxidative degradation [7]. The material is classified as air-sensitive and heat-sensitive, requiring careful handling protocols to prevent exposure to oxygen and elevated temperatures [7].

Physical stabilization methods include the use of amber glass containers to minimize photochemical initiation and the implementation of nitrogen purging systems to exclude oxygen. The compound should be stored in containers equipped with pressure relief systems to accommodate any thermal expansion while preventing air ingress [7].

For long-term storage, advanced stabilization techniques may include the use of inhibitor mixtures containing both primary antioxidants (such as hindered phenols) and secondary antioxidants (such as phosphites) to provide synergistic protection against multiple degradation pathways [8]. The effectiveness of these stabilization systems is monitored through gas chromatographic analysis to ensure that the inhibitor concentration remains within optimal ranges throughout the storage period.

Polymerization Mechanisms

Radical Polymerization Kinetics

The radical polymerization of 4-tert-butoxystyrene follows established kinetic principles for styrenic monomers while exhibiting distinctive characteristics attributed to the electron-donating para-tert-butoxy substituent. The polymerization kinetics have been extensively studied using various initiator systems, with azobisisobutyronitrile being the most commonly employed thermal initiator [9] [10].

The kinetic behavior of 4-tert-butoxystyrene in radical polymerization demonstrates first-order dependence on monomer concentration, consistent with the steady-state approximation for radical concentrations [10]. The apparent polymerization rate coefficient varies with reaction conditions, temperature, and the nature of the initiating system. Studies conducted at 100 psi oxygen pressure and temperatures between 40-50°C in anhydrous toluene have revealed specific kinetic parameters for oxidative polymerization pathways [9].

Oxidative polymerization of 4-tert-butoxystyrene produces polymeric peroxides with alternating copolymer structures containing peroxy bonds in the backbone. The molecular weight distributions obtained from gel permeation chromatography measurements show number-average molecular weights ranging from 4,340 to 5,800 grams per mole, with relatively high polydispersity indices due to chain transfer and termination reactions involving macro-peroxy radicals [9].

The reactivity of 4-tert-butoxystyrene in radical polymerization is influenced by electronic effects imparted by the para-tert-butoxy substituent. The electron-donating character of the alkoxy group increases the nucleophilicity of the vinyl group, enhancing its reactivity toward electrophilic radicals. However, this same electronic effect also stabilizes the propagating radical through resonance delocalization, which can influence termination kinetics [11].

Temperature dependence of the polymerization rate follows Arrhenius behavior, with activation energies that reflect the balance between propagation and termination processes. The thermal stability of the resulting polymers has been characterized using differential scanning calorimetry and thermogravimetric analysis, revealing highly exothermic degradation profiles with heat release values comparable to poly(styrene peroxide) [9].

Substituent effects in radical polymerization have been correlated with Hammett parameters, demonstrating that electron-donating groups like the tert-butoxy substituent generally decrease polymerization rates compared to electron-withdrawing groups. This relationship has been quantified through Hammett plots showing the correlation between apparent rate coefficients and substituent constants [12] [13].

Living Anionic Polymerization Approaches

Living anionic polymerization of 4-tert-butoxystyrene represents a sophisticated synthetic methodology that enables precise control over molecular weight, molecular weight distribution, and polymer architecture. The technique has been successfully implemented using organolithium initiators in polar aprotic solvents under strictly anhydrous and anaerobic conditions [14] [15].

The most commonly employed initiating system utilizes sec-butyllithium in tetrahydrofuran at -78°C, conditions that ensure rapid and quantitative initiation while maintaining the living character of the polymerization [14] [16]. The characteristic color changes observed during polymerization—from the initial monomer solution to bright yellow-orange upon initiation—provide visual confirmation of the formation of the stabilized carbanion [17].

Kinetic studies of living anionic polymerization demonstrate linear relationships between number-average molecular weight and monomer conversion, with molecular weight distributions typically below 1.10, indicating excellent control over the polymerization process [14] [18]. The polymerization proceeds through a mechanism involving reversible addition of monomer to the growing carbanion, with the absence of irreversible termination and chain transfer reactions under properly controlled conditions [19].

Block copolymer synthesis using 4-tert-butoxystyrene has been achieved through sequential monomer addition techniques. The living nature of the polymerization allows for the preparation of well-defined block copolymers with styrene and other vinyl monomers, enabling the synthesis of advanced polymer architectures with controlled composition and sequence distribution [14] [17].

The influence of reaction conditions on polymerization behavior has been systematically investigated. Temperature control is critical, as elevated temperatures can lead to side reactions including carbanionic rearrangements and thermal decomposition. Solvent selection also plays a crucial role, with polar solvents such as tetrahydrofuran providing optimal solvation of the ionic species while preventing aggregation phenomena that could compromise the living character [16].

Initiator efficiency in living anionic polymerization approaches unity under optimal conditions, as evidenced by agreement between theoretical and experimental molecular weights. The use of organopotassium initiators has been explored as an alternative to organolithium systems, particularly for monomers containing electron-withdrawing groups that might undergo side reactions with highly nucleophilic lithium reagents [20].

Cationic Polymerization Conditions

Cationic polymerization of 4-tert-butoxystyrene proceeds through carbocationic intermediates that are stabilized by the electron-donating para-tert-butoxy substituent. This stabilization makes the monomer particularly suitable for cationic polymerization mechanisms compared to electron-deficient styrene derivatives [21] [22].

The polymerization is typically initiated using Lewis acid catalysts in conjunction with suitable initiators. Tin tetrachloride has been identified as an effective catalyst system, particularly when combined with 1-phenylethyl chloride as the initiator and tetra-n-butylammonium chloride as a co-catalyst [23]. The reaction conditions require careful optimization of solvent polarity, temperature, and initiator concentrations to achieve living polymerization characteristics.

Temperature control is crucial for cationic polymerization, with optimal conditions typically maintained between 0°C and -45°C to minimize side reactions such as chain transfer and termination [23]. The use of mixed solvent systems, such as dichloromethane/cyclohexane combinations, allows for fine-tuning of the reaction environment to balance polymerization rate and control.

The mechanism of cationic polymerization involves initial electrophilic attack on the vinyl group, generating a benzylic carbocation that is stabilized by resonance with the aromatic ring and the electron-donating tert-butoxy group [24]. The propagation step occurs through nucleophilic attack of additional monomer molecules on the carbocationic chain end, with the reaction proceeding until termination occurs through proton elimination or nucleophilic attack by impurities.

Living cationic polymerization has been achieved under carefully controlled conditions using appropriate Lewis acid/co-initiator combinations. The "two species" propagation mechanism, involving both free ions and ion pairs, has been proposed to explain the kinetic behavior observed in these systems [23]. The linear relationship between molecular weight and conversion, combined with narrow molecular weight distributions, provides evidence for the living nature of the polymerization under optimal conditions.

Recent developments in cationic polymerization have explored the use of more robust catalyst systems that are tolerant to trace impurities and can operate under milder conditions. These include the application of tris(pentafluorophenyl)borane as a water-tolerant Lewis acid, enabling polymerization even in the presence of small amounts of moisture [22].

XLogP3

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant